sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate is a complex organic molecule It features a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.
Introduction of deuterium atoms: Deuterium can be incorporated using deuterated reagents or solvents during the synthesis.
Functionalization with sulfate groups: This typically involves the reaction of hydroxyl groups with sulfur trioxide or chlorosulfonic acid in the presence of a base.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The sulfate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylic acid group would yield an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The deuterium atoms can be used in metabolic studies to trace the compound’s pathway in biological systems.
Medicine: The compound’s structural similarity to biologically active molecules suggests potential therapeutic applications.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The cyclopenta[a]phenanthrene core can interact with various enzymes and receptors, modulating their activity. The deuterium atoms can influence the compound’s metabolic stability and pharmacokinetics, while the sulfate groups can enhance its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Cholesterol sulfate: Similar in structure but lacks deuterium atoms.
Estrone sulfate: Another sulfate ester with a similar core structure.
Testosterone sulfate: A sulfate ester of a steroid hormone.
Uniqueness
The presence of deuterium atoms in the compound makes it unique compared to other similar compounds. Deuterium can enhance the compound’s stability and alter its metabolic pathway, potentially leading to improved therapeutic properties.
sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate
Properties
Molecular Formula |
C24H39NaO7S |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C24H40O7S.Na/c1-14(4-7-21(26)27)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(31-32(28,29)30)12-15(23)13-20(22)25;/h14-20,22,25H,4-13H2,1-3H3,(H,26,27)(H,28,29,30);/q;+1/p-1/t14-,15+,16-,17-,18?,19?,20+,22?,23+,24-;/m1./s1/i8D2,12D2; |
InChI Key |
VVLNGXCRDZVWSI-GSQQPDKPSA-M |
Isomeric SMILES |
[2H]C1(C[C@]2([C@H](C[C@@H](C3C2CC[C@]4(C3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)C([C@@H]1OS(=O)(=O)[O-])([2H])[2H])C)[2H].[Na+] |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.